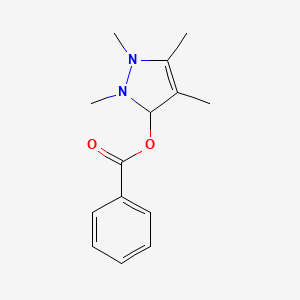
1-Butyl-3-chloro-4-phenyl-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-chloro-4-phenyl-1H-pyrrole-2,5-dione is a heterocyclic compound that belongs to the pyrrole family It is characterized by a pyrrole ring substituted with butyl, chloro, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-3-chloro-4-phenyl-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-phenyl-1H-pyrrole-2,5-dione with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-chloro-4-phenyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction Reactions: The compound can be reduced to form corresponding pyrrolidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Formation of substituted pyrrole derivatives.
Oxidation Reactions: Formation of pyrrole-2,5-dione derivatives.
Reduction Reactions: Formation of pyrrolidine derivatives.
Scientific Research Applications
1-Butyl-3-chloro-4-phenyl-1H-pyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 1-Butyl-3-chloro-4-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The chloro and phenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access.
Comparison with Similar Compounds
- 1-Butyl-3-chloro-4-methyl-1H-pyrrole-2,5-dione
- 1-Butyl-3-chloro-4-ethyl-1H-pyrrole-2,5-dione
- 1-Butyl-3-chloro-4-isopropyl-1H-pyrrole-2,5-dione
Uniqueness: 1-Butyl-3-chloro-4-phenyl-1H-pyrrole-2,5-dione is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and for developing novel derivatives with enhanced biological activity.
Properties
CAS No. |
828938-45-0 |
|---|---|
Molecular Formula |
C14H14ClNO2 |
Molecular Weight |
263.72 g/mol |
IUPAC Name |
1-butyl-3-chloro-4-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C14H14ClNO2/c1-2-3-9-16-13(17)11(12(15)14(16)18)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 |
InChI Key |
NNJFVMMOVJLEAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C(=C(C1=O)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



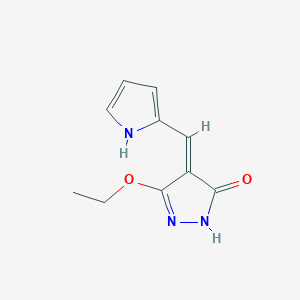
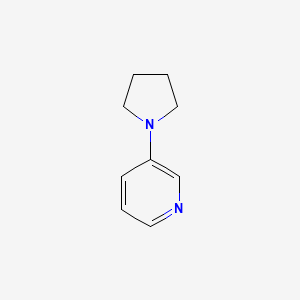
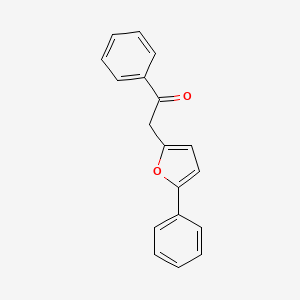

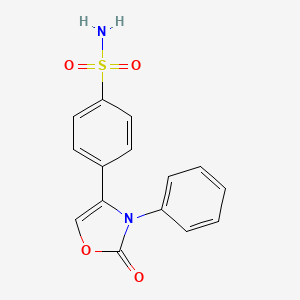

![1H-Imidazo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B12878444.png)
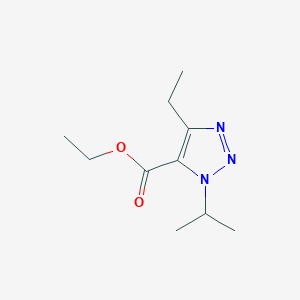
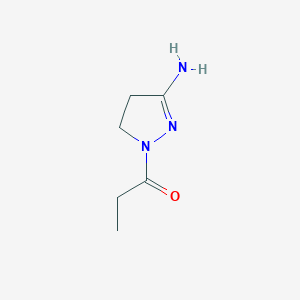
![1-[4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B12878454.png)
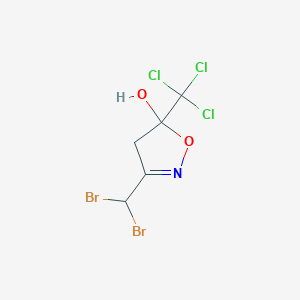
![1-[4-(4-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12878457.png)
